molecular formula C26H20ClN5O5 B8237846 2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID CAS No. 1144516-13-1

2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID

Cat. No.: B8237846
CAS No.: 1144516-13-1
M. Wt: 517.9 g/mol
InChI Key: LJBZJAUBLJREAU-UHFFFAOYSA-N
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Description

. This compound is notable for its complex structure, which includes a quinoline core, a cyano group, and an ethoxy group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects. The molecular targets and pathways involved include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    2-[[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoacetic acid: Similar in structure but with different functional groups.

    Quinoline Derivatives: Compounds with a quinoline core but different substituents.

    Pyridinylmethoxyphenyl Derivatives: Compounds with a pyridinylmethoxyphenyl group but different cores.

Uniqueness

2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O5/c1-2-36-23-11-20-18(10-21(23)32-25(33)26(34)35)24(15(12-28)13-30-20)31-16-6-7-22(19(27)9-16)37-14-17-5-3-4-8-29-17/h3-11,13H,2,14H2,1H3,(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBZJAUBLJREAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144516-13-1
Record name 2-((4-((3-Chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)amino)-2-oxoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144516131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY5ECQ7B2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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